molecular formula C25H25N3O4 B10888194 2-(Biphenyl-4-yloxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone

2-(Biphenyl-4-yloxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone

Cat. No.: B10888194
M. Wt: 431.5 g/mol
InChI Key: HAZJDCZJZGXQFK-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yloxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone is a complex organic compound that features a biphenyl group, a piperazine ring, and a nitrobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yloxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the biphenyl-4-yloxy group: This can be achieved through a nucleophilic aromatic substitution reaction.

    Attachment of the piperazine ring: This step often involves the reaction of a suitable piperazine derivative with the biphenyl-4-yloxy intermediate.

    Introduction of the nitrobenzyl group: This can be done through a nucleophilic substitution reaction where the nitrobenzyl halide reacts with the piperazine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The compound can be reduced under specific conditions to modify the nitro group.

    Substitution: The biphenyl and piperazine rings can undergo various substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yloxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Biphenyl-4-yloxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone
  • 2-(Biphenyl-4-yloxy)-1-[4-(4-nitrobenzyl)piperazin-1-yl]ethanone

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone

InChI

InChI=1S/C25H25N3O4/c29-25(19-32-24-11-9-22(10-12-24)21-6-2-1-3-7-21)27-15-13-26(14-16-27)18-20-5-4-8-23(17-20)28(30)31/h1-12,17H,13-16,18-19H2

InChI Key

HAZJDCZJZGXQFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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